molecular formula C18H18ClNO3 B2826824 {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate CAS No. 1241985-17-0

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate

Cat. No.: B2826824
CAS No.: 1241985-17-0
M. Wt: 331.8
InChI Key: GKRRHSCALJEQGR-UHFFFAOYSA-N
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Description

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate is a synthetic organic compound characterized by a 2-chlorobenzoate ester core linked to a carbamoyl group substituted with a 4-methylphenylethyl chain.

Properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-7-9-14(10-8-12)13(2)20-17(21)11-23-18(22)15-5-3-4-6-16(15)19/h3-10,13H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRRHSCALJEQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzoic acid with 2-amino-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amino alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted benzoates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino alcohol derivatives.

    Substitution: Substituted benzoates with various functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of chlorobenzoates have shown promising activity against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Mechanism of Action :
The compound is believed to act as an inhibitor of specific enzymes involved in cancer progression. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions, thereby influencing tumor growth and survival .

Pharmaceutical Applications

Drug Development :
The unique structure of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate makes it a candidate for drug development, particularly in designing inhibitors for various biological targets. Its potential as a lead compound in synthesizing more potent derivatives is being explored .

Bioavailability Studies :
Studies on the bioavailability of similar compounds indicate that modifications in the carbamoyl group can enhance solubility and absorption rates, making this compound a subject of interest in formulation science.

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityInduced apoptosis in cancer cells through ROS generation.
Mechanism of ActionModulates enzyme activities linked to tumor growth.
Drug DevelopmentPotential lead compound for synthesizing inhibitors.

Future Research Directions

Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Structural Modifications : Investigating how variations in the chemical structure affect biological activity and toxicity.
  • Combination Therapies : Exploring the efficacy of this compound in combination with existing anticancer drugs.

Mechanism of Action

The mechanism of action of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following table compares key structural and physicochemical features of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate with related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Use/Notes
This compound (Target) Not explicitly provided* ~333.8 (estimated) 2-chlorobenzoate, 4-methylphenylethyl carbamoyl Likely agrochemical/pharmaceutical
1-(2-Chlorophenyl)ethyl [5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate C₁₉H₁₆BrClN₂O₃ 435.7 2-chlorophenyl, 4-bromophenyl oxazole, methyl Bioactive heterocycle (oxazole)
Ethyl 5-[(5-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate C₁₈H₁₇ClNO₅ 362.8 2-hydroxybenzoate, 5-chloro-2-methylphenyl carbamoyl Modified solubility (hydroxyl group)
1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride C₁₃H₁₉ClN₂O₄ 302.8 4-aminobenzoate, methoxyethyl carbamoyl, hydrochloride salt Enhanced polarity/salt formation

*Estimated based on structural similarity to and .

Functional Group Analysis

  • Chlorinated Aromatic Rings : The target compound’s 2-chlorobenzoate group enhances lipophilicity compared to hydroxylated analogues (e.g., ’s 2-hydroxybenzoate), which may improve membrane permeability but reduce water solubility .
  • Carbamoyl Substituents: The 4-methylphenylethyl chain in the target compound contrasts with ’s oxazole-linked bromophenyl group, suggesting divergent binding interactions (e.g., hydrophobic vs. π-π stacking).

Biological Activity

The compound {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate is a derivative of chlorobenzoate with potential biological activity. Understanding its biological effects is essential for evaluating its therapeutic applications, particularly in oncology and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{14}ClN_{1}O_{2}
  • Molecular Weight : 239.70 g/mol

This compound features a carbamoyl group attached to a methyl 2-chlorobenzoate, which influences its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of chlorobenzoate have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Study Findings :
    • In vitro assays demonstrated that related compounds inhibited the growth of prostate cancer cells (PC-3) with IC50 values in the low micromolar range, suggesting a potent antitumor effect .
    • The mechanism of action involves modulation of apoptosis pathways, where compounds induce cell death in cancer cells through the activation of specific receptors .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers .
  • Receptor Interaction : The compound may interact with adrenergic receptors, leading to altered signaling cascades that promote apoptosis in tumor cells .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntitumorInhibition of PC-3 cell proliferation
MechanismModulation of apoptosis
Pathway InhibitionRas/Raf/MEK/ERK signaling pathway

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

  • Case Study on Prostate Cancer : A study conducted on human PC-3 prostate cancer cells revealed that treatment with a related chlorobenzoate derivative resulted in a significant reduction in cell viability and induced apoptosis through receptor-mediated pathways .
  • Breast Cancer Research : Another investigation assessed the impact of similar compounds on breast cancer cell lines, demonstrating an ability to inhibit tumor growth and metastasis .

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